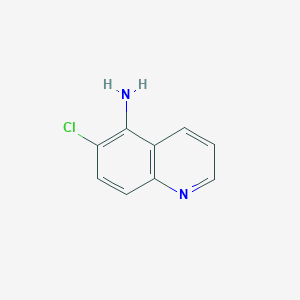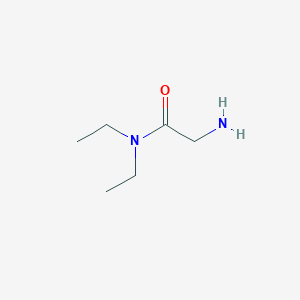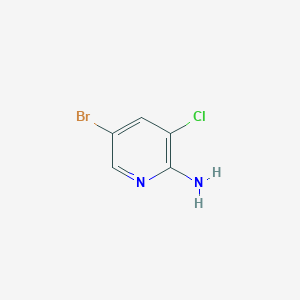
5-Bromo-3-chloropyridin-2-amine
Descripción general
Descripción
5-Bromo-3-chloropyridin-2-amine is a chemical compound with the CAS Number: 38185-55-6 . It has a molecular weight of 207.46 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloropyridin-2-amine consists of a pyridine ring which is a six-membered ring with one nitrogen atom. It has bromine and chlorine substituents at the 5th and 3rd positions respectively, and an amine group at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-3-chloropyridin-2-amine has a molecular weight of 207.46 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Catalytic Amination Processes One of the significant applications of 5-Bromo-3-chloropyridin-2-amine is in catalytic amination processes. Research highlights the efficiency of using palladium-xantphos complex catalysis for amination, achieving high yields and excellent chemoselectivity. This process predominantly yields 5-amino-2-chloropyridine, showcasing the potential of 5-Bromo-3-chloropyridin-2-amine in selective synthesis applications (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Microwave-Assisted Amination Another research application is microwave-assisted amination, which offers superior conversion and yield rates compared to conventional heating methods. This innovation signifies the chemical's utility in efficient and rapid synthesis processes, making it a valuable asset in organic chemistry research (Jeong Guen Kim et al., 2010).
Regioselective Displacement Reactions 5-Bromo-3-chloropyridin-2-amine also plays a crucial role in regioselective displacement reactions, as evidenced by studies involving the synthesis of pyrimidin-4-amine derivatives. These studies provide insights into the compound's versatility in creating structurally diverse molecules, essential for developing new pharmacological agents (A. Doulah et al., 2014).
Development of Novel Pyridine-Based Derivatives The compound is instrumental in the development of novel pyridine-based derivatives through Suzuki cross-coupling reactions. Research in this area not only explores the chemical's reactivity but also its potential in creating compounds with significant biological activities, offering a gateway to new therapeutic agents (Gulraiz Ahmad et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-3-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCUGLKQXLPHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494802 | |
| Record name | 5-Bromo-3-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloropyridin-2-amine | |
CAS RN |
38185-55-6 | |
| Record name | 5-Bromo-3-chloropyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38185-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-3-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


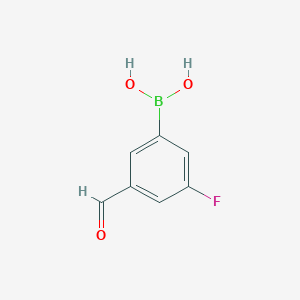
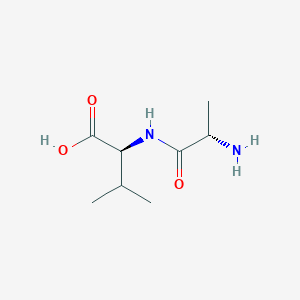
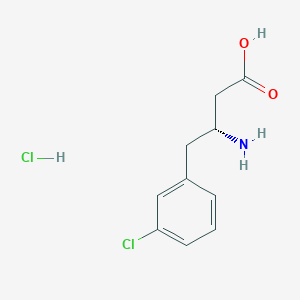
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)
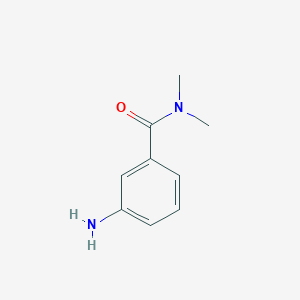
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
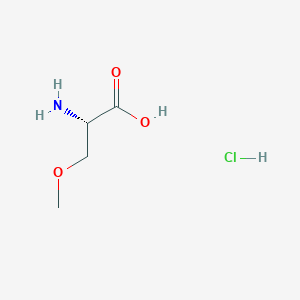
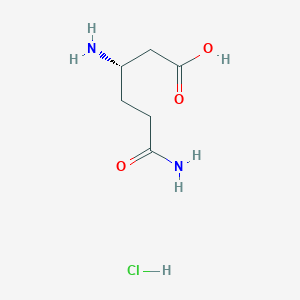
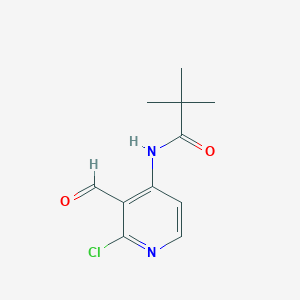
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
